molecular formula C9H11NO3 B6305266 2,6-Dimethoxy-5-methylpyridine-3-carboxaldehyde CAS No. 1826110-13-7

2,6-Dimethoxy-5-methylpyridine-3-carboxaldehyde

Cat. No.: B6305266
CAS No.: 1826110-13-7
M. Wt: 181.19 g/mol
InChI Key: ALPPKXZFYAKTJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Dimethoxy-5-methylpyridine-3-carboxaldehyde is a chemical compound with the molecular formula C9H11NO3 and a molecular weight of 181.19 g/mol . It is a derivative of pyridine, characterized by the presence of two methoxy groups at positions 2 and 6, a methyl group at position 5, and an aldehyde group at position 3. This compound is of interest in various fields of research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethoxy-5-methylpyridine-3-carboxaldehyde typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethoxy-5-methylpyridine-3-carboxaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,6-Dimethoxy-5-methylpyridine-3-carboxaldehyde has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,6-Dimethoxy-5-methylpyridine-3-carboxaldehyde involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethoxy-3-methylpyridine-5-carboxaldehyde: Similar structure but different position of the methyl group.

    2,5-Dimethoxy-6-methylpyridine-3-carboxaldehyde: Similar structure but different position of the methoxy groups.

    3,5-Dimethoxy-2-methylpyridine-6-carboxaldehyde: Similar structure but different position of the aldehyde group.

Uniqueness

2,6-Dimethoxy-5-methylpyridine-3-carboxaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it valuable in various research applications .

Properties

IUPAC Name

2,6-dimethoxy-5-methylpyridine-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-6-4-7(5-11)9(13-3)10-8(6)12-2/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALPPKXZFYAKTJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1OC)OC)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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